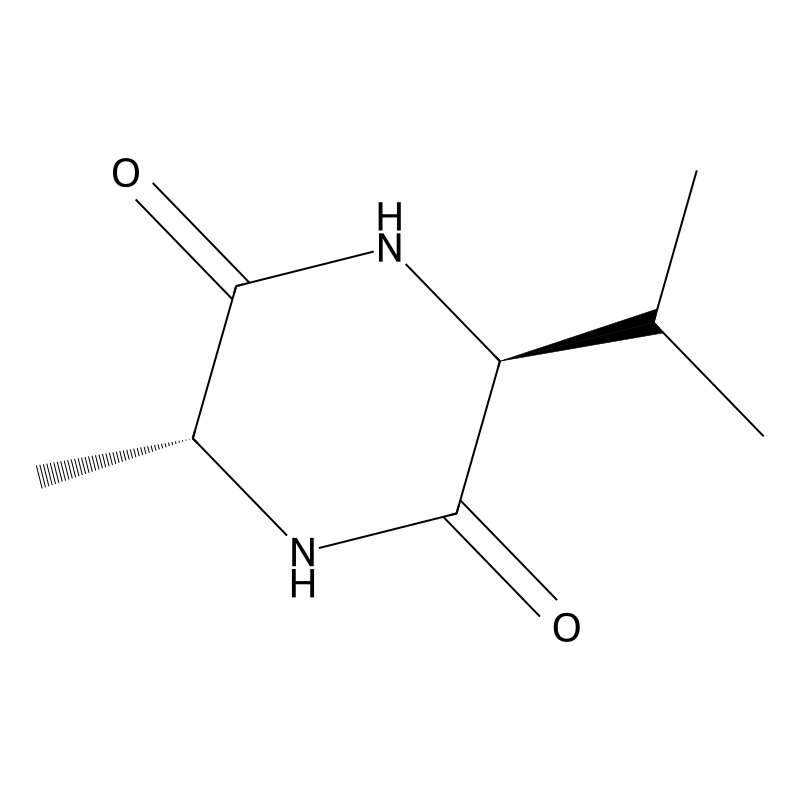

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Areas of Investigation:

The chemical structure of the molecule offers some clues for potential research areas. Here are some possibilities:

- Organic Chemistry: The compound belongs to the class of piperazinediones, which are known for their diverse biological activities. Researchers might be interested in studying its synthesis, reactivity, and potential for further functionalization for specific applications PubChem: .

- Medicinal Chemistry: The specific stereochemistry (3R,6S) of the molecule suggests potential for interacting with biological targets in a specific way. Researchers might explore its activity against various enzymes, receptors, or pathogens to identify potential drug leads.

- Material Science: The presence of a cyclic structure and nitrogen atoms could indicate interesting properties for material science applications. Researchers might investigate its potential use in polymers, catalysts, or other functional materials.

2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-, (3R,6S)- is a chemical compound with the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 170.2090 g/mol. It is also known by other names, including 3-methyl-6-(1-methylethyl)-2,5-piperazinedione. The compound features a piperazine ring with two carbonyl groups at positions 2 and 5, and substituents at positions 3 and 6, which contribute to its unique properties and potential applications in various fields .

- Nucleophilic substitutions: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.

- Acylation: The presence of carbonyl groups allows for acylation reactions, which can modify the compound's reactivity and solubility.

- Hydrogenation: The double bonds in the structure may be subjected to hydrogenation under appropriate conditions.

These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .

2,5-Piperazinedione derivatives have been studied for their biological activities, including:

- Antimicrobial properties: Some studies suggest that piperazine derivatives exhibit activity against various bacterial strains.

- Anticancer potential: Research indicates that certain modifications to the piperazine structure may enhance anticancer properties.

- Neurological effects: Compounds in this class have been explored for their potential effects on neurotransmitter systems, which may influence mood and behavior.

The specific biological activity of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)- remains an area of ongoing research .

The synthesis of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)- can be achieved through several methods:

- Cyclization reactions: Starting from appropriate amines and carbonyl compounds, cyclization can yield the piperazine core.

- Functional group modifications: Subsequent reactions can introduce methyl and isopropyl groups at the desired positions on the piperazine ring.

- Using protecting groups: Protecting groups may be employed during synthesis to prevent unwanted reactions at sensitive sites.

These methods allow for the controlled synthesis of the compound with desired purity and yield .

The applications of 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)- are diverse:

- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development.

- Chemical intermediates: It can be used as an intermediate in synthesizing other complex organic molecules.

- Research tools: Its unique structure makes it valuable in biochemical research to study various pathways.

These applications highlight its potential utility in both academic and industrial settings .

Interaction studies involving 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)- focus on its binding affinity with various biological targets:

- Receptor binding studies: Investigating how this compound interacts with different receptors can reveal its pharmacological potential.

- Enzyme inhibition assays: Understanding its role as an enzyme inhibitor may provide insights into its therapeutic applications.

These studies are crucial for elucidating the mechanism of action and optimizing the compound for specific uses .

Several compounds share structural similarities with 2,5-Piperazinedione, 3-methyl-6-(1-methylethyl)-. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 3-Isopropyl-6-methylpiperazine-2,5-dione | 15136-26-2 | Different alkyl substitution pattern |

| 2,5-Piperazinedione, 3-hydroxymethyl-6-(1-methylethyl)- | 342416-69-7 | Hydroxymethyl group adds polarity |

| Cyclo(D-Ala-Val) | 15136-27-3 | Peptide-based structure with distinct properties |

These compounds differ primarily in their substituents or functional groups but share a common piperazine framework. The unique arrangement of methyl and isopropyl groups in 2,5-Piperazinedione contributes to its distinct biological activity compared to these similar compounds .